

In-depth Technical Guide: 3-(p-Tolyl)furan-2,5-dione

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Compound of Interest

Compound Name: 3-(p-Tolyl)furan-2,5-dione

Cat. No.: B15053790

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Tolyl)furan-2,5-dione, also known as 3-p-tolylmaleic anhydride, is a derivative of maleic anhydride featuring a p-tolyl substituent. This modification imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. The presence of the aromatic tolyl group and the reactive anhydride functionality allows for a diverse range of chemical transformations, making it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of **3-(p-Tolyl)furan-2,5-dione**, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

While specific commercial suppliers for **3-(p-Tolyl)furan-2,5-dione** are not readily available, its properties can be inferred from data on structurally similar arylmaleic anhydrides. The following table summarizes the expected key physicochemical properties.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₈ O ₃	N/A
Molecular Weight	188.18 g/mol	N/A
Appearance	Expected to be a crystalline solid	[1][2]
Melting Point	Estimated to be in the range of 110-150 °C, similar to other arylmaleic anhydrides. For example, phenylmaleic anhydride has a melting point of 118-122 °C.[1]	[1]
Solubility	Expected to be soluble in organic solvents like acetic anhydride, diethyl ether, and chloroform.[1][2]	[1][2]

Spectroscopic Data

Detailed spectroscopic data for **3-(p-Tolyl)furan-2,5-dione** is not widely published. However, based on the analysis of related compounds, the following characteristic spectral features are anticipated.

Technique	Expected Chemical Shifts / Frequencies
^1H NMR	Aromatic protons of the p-tolyl group: δ 7.2-7.8 ppm (two doublets). Olefinic proton on the furan-2,5-dione ring: δ 7.5-7.7 ppm (singlet). Methyl protons of the p-tolyl group: δ 2.3-2.5 ppm (singlet).
^{13}C NMR	Carbonyl carbons: δ 160-170 ppm. Olefinic carbons of the furan-2,5-dione ring: δ 130-150 ppm. Aromatic carbons of the p-tolyl group: δ 125-140 ppm. Methyl carbon of the p-tolyl group: δ ~21 ppm.
IR (KBr)	C=O stretching (anhydride): two bands around 1850 cm^{-1} and 1780 cm^{-1} . C=C stretching: around 1640 cm^{-1} . Aromatic C-H stretching: around $3050\text{-}3100\text{ cm}^{-1}$.

Experimental Protocols

The synthesis of **3-(p-Tolyl)furan-2,5-dione** can be achieved through the dehydrogenation of the corresponding 3-(p-Tolyl)succinic anhydride, which itself can be synthesized from p-tolualdehyde. A general and facile method for the synthesis of arylmaleic anhydrides involves the oxidation of arylsuccinic acids using selenium dioxide in acetic anhydride.^{[1][2]}

Synthesis of 3-(p-Tolyl)furan-2,5-dione

This protocol is adapted from the general synthesis of arylmaleic anhydrides.^{[1][2]}

Materials:

- p-Tolylsuccinic acid
- Selenium dioxide (SeO_2)
- Acetic anhydride
- Diethyl ether

- Cyclohexane

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-tolylsuccinic acid, selenium dioxide (approximately 1 molar equivalent), and acetic anhydride.
- Heat the mixture to reflux and maintain for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography.
- After the reaction is complete, filter the hot solution to remove any insoluble byproducts.
- Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
- To purify the product, boil the crude solid in diethyl ether, followed by filtration.
- Further purification can be achieved by recrystallization from a suitable solvent system, such as diethyl ether/cyclohexane, to yield **3-(p-Tolyl)furan-2,5-dione** as a crystalline solid.^{[1][2]}

Potential Applications in Drug Discovery

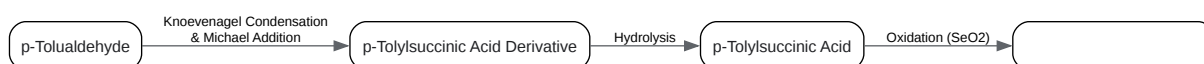
Maleic anhydride and its derivatives are known for their broad range of biological activities and applications in medicinal chemistry. The introduction of an aryl group, such as the p-tolyl moiety, can modulate these properties and provide opportunities for developing novel therapeutic agents.

- **Enzyme Inhibition:** The strained ring and electrophilic nature of the anhydride group make 3-arylmaleic anhydrides potential inhibitors of various enzymes. The aryl substituent can provide additional interactions within the enzyme's active site, enhancing binding affinity and selectivity.
- **Antimicrobial and Antifungal Agents:** Furanone-containing compounds have been investigated for their antimicrobial and antifungal properties. The p-tolyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

- Anti-inflammatory and Anticancer Prodrugs: The anhydride functionality can be used to create prodrugs of known anti-inflammatory or anticancer agents that contain carboxylic acid groups. This approach can improve the drug's pharmacokinetic profile and reduce gastrointestinal side effects.[3]
- Polymer-Drug Conjugates: Maleic anhydride derivatives are widely used in the development of polymer-drug conjugates for targeted drug delivery. The anhydride group provides a convenient handle for attaching drugs to a polymer backbone.[4]

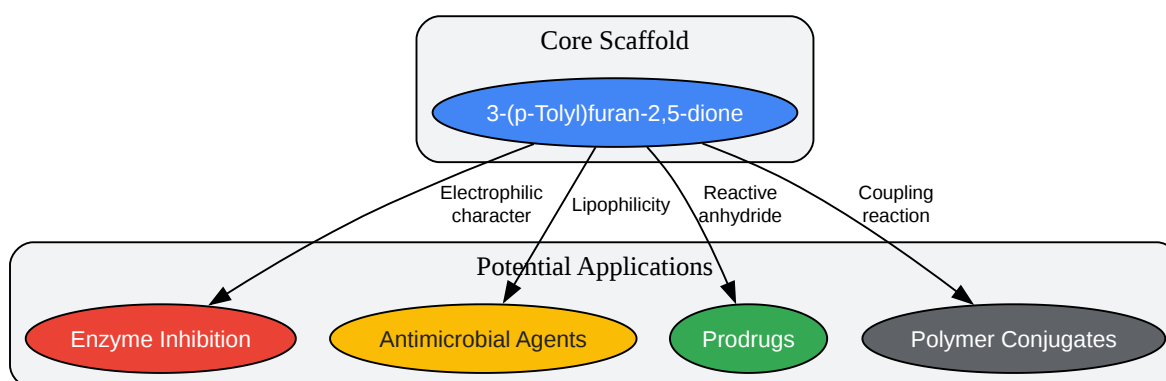
Logical Relationships and Workflows

The synthesis and potential applications of **3-(p-Tolyl)furan-2,5-dione** can be visualized through the following diagrams.



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Synthetic pathway to **3-(p-Tolyl)furan-2,5-dione**.



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Potential applications of **3-(p-Tolyl)furan-2,5-dione**.

Conclusion

3-(p-Tolyl)furan-2,5-dione is a promising, albeit not widely commercialized, chemical entity with significant potential in the field of drug discovery and development. Its synthesis is achievable through established methods for arylmaleic anhydrides. The presence of both a reactive anhydride and a tunable aromatic moiety makes it an attractive scaffold for the design and synthesis of novel bioactive molecules. Further research into its specific biological activities and applications is warranted to fully explore its therapeutic potential.

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